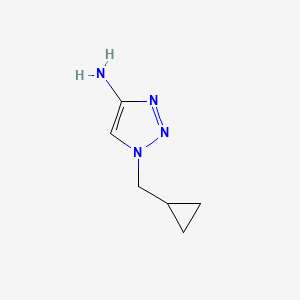

1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFCZPCRWZNOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine typically involves cyclopropanation reactions and subsequent functionalization of the triazole ring. One common method involves the use of cyclopropylmethyl bromide and sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups under appropriate conditions

Scientific Research Applications

Biological Activities

Research indicates that compounds within the 1H-1,2,3-triazole class exhibit various biological activities:

- Antimicrobial Activity : Triazole derivatives have shown strong antibacterial properties. For instance, studies have demonstrated that certain triazoles can inhibit the growth of pathogenic bacteria and fungi .

- Antiviral Properties : Some derivatives have been evaluated for their antiviral activities, particularly against viruses such as HIV and influenza .

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For example, derivatives of triazoles have been reported to exhibit cytotoxic effects on cancer cell lines .

Case Study 1: Antibacterial Evaluation

A study evaluated various triazole derivatives for their antibacterial activity against common pathogens. The results indicated that specific derivatives of this compound exhibited significant inhibition against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropyl group enhanced antibacterial potency .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer potential of triazole derivatives. In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7). The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropylmethyl group may enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Triazol-4-amine Derivatives

Key Observations :

- Cyclopropyl vs. Aryl Substituents : The cyclopropylmethyl group in the target compound introduces steric strain and moderate lipophilicity, contrasting with the electron-withdrawing trifluoromethyl groups in S1 or the aromatic bulk in 10h . These differences may impact solubility and binding affinity in biological systems.

- Synthetic Yields : Yields vary significantly, with 10h achieving 97% via copper-free click chemistry , while 1n (47% yield) reflects challenges in coupling nitro-triazole-pyrimidine systems .

Key Observations :

- The target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole synthesis . In contrast, 10h was synthesized without copper, suggesting compatibility with sensitive functional groups .

- Cyclopropanamine is a common reagent for introducing cyclopropyl groups, as seen in both the target compound and 1n .

Biological Activity

1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the 1,2,3-triazole class, which has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The unique structure of this compound features a triazole ring substituted with a cyclopropylmethyl group and an amino group at the 4-position. This specific substitution pattern may lead to distinct biological activities compared to other triazole derivatives. The presence of the cyclopropyl group can enhance the compound's pharmacological properties by influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropylmethyl group may enhance binding affinity and specificity towards these targets .

Biological Activities

Research indicates that compounds within the 1H-1,2,3-triazole class exhibit various biological activities:

- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. Compounds similar to this compound have shown significant activity against various pathogens.

- Enzyme Inhibition : Studies have reported that triazole derivatives can act as inhibitors for enzymes such as carbonic anhydrase-II. Molecular docking studies suggest that these compounds fit well into the active site of target enzymes, potentially leading to therapeutic applications .

Antifungal Activity

A study on triazole derivatives demonstrated that certain compounds exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole .

Antibacterial Activity

In another case study, triazole derivatives were synthesized and evaluated for their antibacterial properties against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds displayed MIC values up to 16 times lower than conventional antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with other triazole derivatives is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-1,2,3-Triazole | Basic structure without substituents | Found in many natural products |

| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Exhibits strong antibacterial properties |

| 5-Cyclopropylmethyltriazole | Cyclopropyl group at position 5 | Enhanced lipophilicity leading to better bioavailability |

| This compound | Cyclopropylmethyl group at position 4 | Potential for selective enzyme inhibition |

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and triazole C4-amine at δ 6.8–7.2 ppm) .

- X-ray diffraction : SHELXL refinement resolves bond lengths (e.g., N–N triazole bonds: 1.31–1.34 Å) and confirms cyclopropylmethyl torsional angles (e.g., 55–60°) .

- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H] at m/z 179.1) .

How can density functional theory (DFT) calculations complement experimental data in understanding the electronic properties and reactivity of this compound?

Advanced Research Question

DFT/B3LYP/6-311G(d,p) calculations provide:

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., triazole N2 and amine group) for regioselective reactions .

- HOMO-LUMO gaps : A calculated gap of ~5.2 eV suggests moderate reactivity, aligning with experimental oxidative stability .

- Thermodynamic properties : Gibbs free energy changes (ΔG) predict favorable cyclopropylmethyl group rotation barriers (~8 kJ/mol) .

What strategies are recommended for resolving contradictions in biological activity data across studies involving triazole derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial IC values) arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorothiophene derivatives alter logP and target binding) .

- Statistical validation : Use ANOVA to assess significance of activity differences (p < 0.05) .

What are the best practices for refining the crystal structure of this compound using SHELXL, especially when dealing with anisotropic displacement parameters?

Advanced Research Question

- Anisotropic refinement : Apply SHELXL’s

ANIScommand to model thermal motion, ensuring displacement ellipsoids align with crystallographic axes . - Twinning detection : Use

TWINandBASFcommands for twinned data (common in triazole derivatives due to pseudo-symmetry) . - Validation tools : Check R (<5%) and CC/CC (>90%) in PLATON .

How does the introduction of a cyclopropylmethyl group influence the physicochemical properties and stability of the triazole core?

Basic Research Question

- Lipophilicity : Cyclopropylmethyl increases logP by ~0.5 units compared to methyl analogs, enhancing membrane permeability .

- Conformational rigidity : The cyclopropane ring restricts rotation, stabilizing the triazole-amine tautomer (confirmed by H NMR coupling constants) .

- Thermal stability : DSC shows decomposition at 220°C, higher than unsubstituted triazoles (180°C) .

What methodological approaches are used to study the interaction of this compound with biological targets, and how can binding affinities be quantified?

Advanced Research Question

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., K = 12 µM for kinase inhibition) .

- Molecular docking : AutoDock Vina models predict binding poses in enzyme active sites (e.g., hydrogen bonding with His164 in CYP450) .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes (ΔH = -45 kJ/mol) for triazole-ATP binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.